2-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)-4H-chromen-4-one

Drug-likeness Physicochemical profiling 11β-HSD1

This compound belongs to a hybrid chemotype that fuses a chromen-4-one (chromone) core with a 5,6,7,8-tetrahydrocinnoline-substituted piperazine via a carbonyl linker. With a molecular weight of 390.44 g·mol⁻¹ and a calculated SlogP of 2.33 , it occupies physicochemical space consistent with lead-like small molecules.

Molecular Formula C22H22N4O3
Molecular Weight 390.443
CAS No. 2034349-67-0
Cat. No. B2999256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)-4H-chromen-4-one
CAS2034349-67-0
Molecular FormulaC22H22N4O3
Molecular Weight390.443
Structural Identifiers
SMILESC1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CC(=O)C5=CC=CC=C5O4
InChIInChI=1S/C22H22N4O3/c27-18-14-20(29-19-8-4-2-6-16(18)19)22(28)26-11-9-25(10-12-26)21-13-15-5-1-3-7-17(15)23-24-21/h2,4,6,8,13-14H,1,3,5,7,9-12H2
InChIKeyMMEFGWHSOZXRIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)-4H-chromen-4-one (CAS 2034349-67-0): A Dual Scaffold Screening Candidate for Kinase and GPCR Discovery Programs


This compound belongs to a hybrid chemotype that fuses a chromen-4-one (chromone) core with a 5,6,7,8-tetrahydrocinnoline-substituted piperazine via a carbonyl linker . With a molecular weight of 390.44 g·mol⁻¹ and a calculated SlogP of 2.33 [1], it occupies physicochemical space consistent with lead-like small molecules. The compound is commercially offered as a research-grade screening compound (purity ≥95%) and has been indexed in screening library collections, including those targeting kinase and GPCR panels, although published, comparator-based quantitative profiling data remain absent from the primary literature at the time of this analysis.

Why 2-(4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)-4H-chromen-4-one Cannot Be Readily Replaced by Other Chromone-Piperazine or Tetrahydrocinnoline Analogs


Generic substitution within the chromone-piperazine or tetrahydrocinnoline classes is unreliable because the specific connectivity of the 5,6,7,8-tetrahydrocinnolin-3-yl group to the piperazine-carbonyl-chromen-4-one scaffold creates a unique pharmacophoric geometry that is absent in simpler analogs. Tetrahydrocinnoline derivatives are primarily known as 11β-HSD1 inhibitors for metabolic disease applications [1], while chromone-2-carbonyl-piperazines have been explored as kinase inhibitor scaffolds [2]. The simultaneous presence of both motifs in a single molecular entity may enable polypharmacology or target-class switching that cannot be predicted from either fragment alone; consequently, substituting a chromone-piperazine analog lacking the tetrahydrocinnoline moiety, or a tetrahydrocinnoline derivative lacking the chromone-carbonyl pharmacophore, would yield a fundamentally different biological profile.

Quantitative Differentiation Evidence for 2-(4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)-4H-chromen-4-one Relative to Structural Analogs


Physicochemical Property Differentiation: Calculated LogP and Solubility Profile vs. Known 11β-HSD1 Tetrahydrocinnoline Inhibitors

The target compound exhibits a calculated SlogP of 2.33 and a predicted logS of -3.69 (MMsINC/MOE descriptors) [1], placing it within favorable oral drug-like space (Lipinski violation count: 0) [1]. In contrast, representative tetrahydrocinnoline 11β-HSD1 inhibitors from the Roche patent series (e.g., US8501940) typically incorporate hydrophobic aryl substituents yielding SlogP values >3.5, which can be associated with higher metabolic clearance and solubility limitations. The lower lipophilicity of the target compound may offer an advantage in reducing off-target binding and improving aqueous solubility relative to more hydrophobic tetrahydrocinnoline analogs, although this inference is based on calculated rather than measured properties.

Drug-likeness Physicochemical profiling 11β-HSD1 Lead optimization

Scaffold Uniqueness: Lack of Chromone-Carbonyl-Piperazine-Tetrahydrocinnoline Connectivity in Known Bioactive Chemical Space

A substructure search of ChEMBL and PubChem databases reveals that the precise connectivity pattern—where a chromone-2-carbonyl is linked via piperazine to a 5,6,7,8-tetrahydrocinnolin-3-yl group—is not represented in any other bioactive compound with reported quantitative pharmacology [1]. While individual substructures (e.g., chromone-2-carboxamides, tetrahydrocinnoline-based 11β-HSD1 inhibitors) have known bioactivity profiles, the combination in the target compound represents a novel chemotype. This scaffold novelty implies that biological activity, selectivity, and safety profiles cannot be inferred from either substructure class alone, and generic substitution with known chromone-piperazine or tetrahydrocinnoline compounds would access different target space.

Chemoproteomics Scaffold novelty Kinase inhibitor GPCR modulator

Computed Drug-Likeness Relative to Other Chromone-Piperazine Screening Library Members

Among chromone-piperazine-carbonyl analogs in the AKSci HTS library, the target compound (HTS036341) shows physicochemical properties that pass standard drug-likeness filters (Lipinski violations: 0; reactive groups: 0) [1]. In contrast, several closely related HTS library members, such as 2-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-4H-chromen-4-one (HTS035200), contain a trifluoromethyl-pyrimidine moiety with higher calculated lipophilicity and potential for metabolic instability . The absence of such potentially problematic functional groups in the target compound may translate into a more developable profile, although this is a computational inference without experimental ADME data.

High-throughput screening Compound library Drug-likeness PAINS filter

Recommended Application Scenarios for 2-(4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)-4H-chromen-4-one Based on Available Evidence


Phenotypic Screening for Novel Kinase or GPCR Modulators Using a Scaffold-Unique Chemotype

Given the scaffold novelty established in Section 3 (Evidence Item 2), this compound is most compellingly deployed in broad phenotypic screening panels targeting kinase-dependent or GPCR-mediated disease models where existing chemotypes have saturated chemical space [1]. Its zero reactive group count (Evidence Item 3) minimizes false-positive assay interference risk, making it suitable for high-content screening without the need for upfront counter-screening that PAINS-containing analogs require [2].

11β-HSD1-Focused Lead Optimization with a Lower-Lipophilicity Starting Point

The calculated SlogP of 2.33 differentiates this compound from more lipophilic tetrahydrocinnoline inhibitors in the Roche patent series (Section 3, Evidence Item 1). Research programs targeting 11β-HSD1 for metabolic syndrome can use this compound as a lower-lipophilicity lead scaffold, hypothesizing improved metabolic stability and reduced off-target pharmacology relative to patent exemplars [1]. Procurement is justified when the program goal is to explore SAR away from high-logP chemical space.

Computational Drug Repositioning via Virtual Screening of Unpublished Chemotypes

Because the compound has no prior bioactivity annotations in public databases (Section 3, Evidence Item 2), it is an ideal candidate for computational drug repositioning workflows that seek to predict novel target interactions via molecular docking or machine learning models trained on chemogenomic data [1]. Its favorable drug-likeness parameters support follow-up in vitro validation without immediate formulation challenges.

Quote Request

Request a Quote for 2-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine-1-carbonyl)-4H-chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.